DL-Alpha-tocopherol nicotinate-d9
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Overview
Description
DL-Alpha-tocopherol nicotinate-d9 is a deuterium-labeled derivative of DL-Alpha-tocopherol nicotinate. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in the quantitation and analysis of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Alpha-tocopherol nicotinate-d9 involves the incorporation of deuterium into DL-Alpha-tocopherol nicotinate. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: DL-Alpha-tocopherol nicotinate-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogens or other nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .
Scientific Research Applications
DL-Alpha-tocopherol nicotinate-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of tocopherol derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tocopherol derivatives.
Industry: Applied in the development of new drugs and formulations, particularly in the study of drug metabolism and stability
Mechanism of Action
DL-Alpha-tocopherol nicotinate-d9 exerts its effects through its antioxidant properties. It protects cell membranes from oxidative damage by scavenging free radicals. The deuterium labeling enhances its stability and allows for precise quantitation in pharmacokinetic studies. The molecular targets include cell membrane lipids and various enzymes involved in oxidative stress pathways .
Comparison with Similar Compounds
DL-Alpha-tocopherol nicotinate: The non-deuterated form of the compound.
DL-Alpha-tocopherol acetate: Another derivative of tocopherol with similar antioxidant properties.
DL-Alpha-tocopherol succinate: A tocopherol derivative with enhanced stability and bioavailability
Uniqueness: DL-Alpha-tocopherol nicotinate-d9 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in scientific studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C35H53NO3 |
---|---|
Molecular Weight |
544.9 g/mol |
IUPAC Name |
[2-methyl-5,7,8-tris(trideuteriomethyl)-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/i5D3,6D3,7D3 |
InChI Key |
MSCCTZZBYHQMQJ-SUJHKIPASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=C(C2=C1CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
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